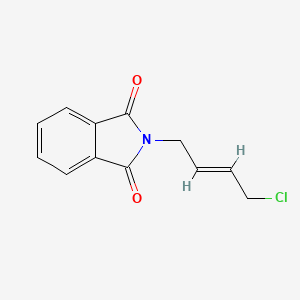

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione

Description

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione is a derivative of the isoindolinedione core structure, characterized by a 4-chloro-2-butenyl substituent. The chloro-butenyl group introduces both halogenated and unsaturated features, which may influence reactivity, solubility, and biological activity compared to saturated or aromatic substituents. Isoindolinedione derivatives are often explored as intermediates for pharmaceuticals, agrochemicals, or ligands in catalysis due to their rigid bicyclic structure and tunable substituents .

Properties

IUPAC Name |

2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGHWUAHVBTJIU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione typically involves the reaction of isoindolinedione with 4-chloro-2-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The butenyl group can be oxidized to form corresponding epoxides or diols.

Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of azido or thio-substituted derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated isoindolinedione derivatives.

Scientific Research Applications

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Unsaturation vs.

- Aromatic vs.

- Functional Group Diversity: Derivatives with hydroxyl/amino groups () demonstrate higher polarity, affecting solubility and biological interactions .

Yield Considerations :

- Substituent complexity (e.g., dichlorobenzyl in Compound 8, ) reduces yields (31.4%) due to steric hindrance .

Biological Activity

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activities, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoindolinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Antiproliferative Effects

In a study evaluating a series of isoindolinedione derivatives, it was found that certain compounds led to G2/M phase arrest in the cell cycle and induced apoptosis in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The most effective derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A related study investigated the antibacterial efficacy of various chlorinated derivatives against Gram-positive bacteria and mycobacterial strains.

| Compound | Activity Against Staphylococcus aureus | Activity Against MRSA | Cytotoxicity |

|---|---|---|---|

| This compound | Submicromolar | Effective | Low |

The results indicated that this compound demonstrated comparable or superior antibacterial activity against clinical isolates when compared to standard antibiotics such as ampicillin and rifampicin .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation. Specifically, it has been suggested that this compound might modulate the activity of protein kinases associated with oncogenesis.

Protein Kinase Inhibition

Research indicates that isoindolinediones can inhibit Pim kinases, which are implicated in various malignancies. By inhibiting these kinases, this compound may enhance the efficacy of existing chemotherapeutic agents and reduce resistance in cancer cells .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione?

- Methodological Answer : The synthesis typically involves coupling chloroalkenyl groups to the isoindolinedione core. For example, nucleophilic substitution reactions using phthalimide derivatives and 4-chloro-2-butenyl halides under reflux conditions in anhydrous solvents like dichloromethane or THF. Catalytic bases (e.g., K₂CO₃) and controlled temperature (60–80°C) improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product homogeneity.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation of a saturated solution in methanol or ethanol.

- Data collection using a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K.

- Structure refinement with SHELXTL software, achieving R-factors < 0.05.

Example parameters from analogous compounds: monoclinic system (space group P21), unit cell dimensions a = 12.472 Å, b = 9.285 Å, c = 12.505 Å, β = 115.3° .

Q. What analytical techniques are used to assess purity and quantify this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective.

- Mobile phase : Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6 adjusted with acetic acid).

- Column : C18, 5 μm particle size, 250 mm length.

- Flow rate : 1.0 mL/min. Retention times and peak symmetry confirm purity, while calibration curves quantify concentrations .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond lengths, angles) be resolved?

- Methodological Answer :

- Compare SC-XRD results with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)). Discrepancies in bond lengths > 0.02 Å may arise from crystal packing forces absent in gas-phase DFT models.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing experimental geometries .

- Validate computational models by benchmarking against high-resolution crystallographic data .

Q. What advanced computational approaches elucidate electronic properties and reactivity?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to predict electrophilic/nucleophilic sites. For example, the chloroalkenyl group may lower LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of electron density (negative potentials) for reaction site prediction.

- Natural Population Analysis (NPA) : Assign partial charges to atoms, revealing charge transfer in supramolecular interactions .

Q. How can mechanistic insights into the compound’s reactivity be gained?

- Methodological Answer :

- Perform kinetic studies under varying conditions (temperature, solvent polarity) to infer reaction mechanisms (e.g., SN1 vs. SN2).

- Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

- Pair experimental data with Transition State Theory (TST) calculations using Gaussian or ORCA software to model activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.